molecular formula C15H25NO3 B2516434 1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid CAS No. 97100-98-6

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid

Cat. No.: B2516434
CAS No.: 97100-98-6
M. Wt: 267.369
InChI Key: PIADNPDPQSZWDH-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.369. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid and its derivatives have been used in various synthetic applications. For instance, derivatives like 1-piperidino-1-trimethylsilyloxycyclopropane, prepared from the piperidide of 3-chloropropionic acid, react as cyclopropanone equivalents with different nucleophiles. This reactivity has been utilized in the formation of pyrroles, pyrrolines, and pyrrolizidines, as well as in the rearrangement of dicyclopropyl ketimines (Wasserman et al., 1989).

Polymorphism and Thermal Behavior

Studies have been conducted on the polymorphism and thermal behavior of related compounds, such as 3-para-toluyl-1,2,2-trimethyl cyclopentane carboxylic acid. These studies, involving differential scanning calorimetry, X-ray diffractometry, and infrared spectroscopy, have provided insights into the intermolecular hydrogen bonds and thermal properties of these compounds (Terol et al., 1993).

Synthesis and Reactions in Antibacterial Agents

This compound derivatives have been synthesized and studied as potential antibacterial agents. For example, derivatives like 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with sulfinyl or sulfonyl groups have been explored for their antibacterial properties (Miyamoto et al., 1987).

Labeling and Metabolic Studies

Derivatives of this compound have been used in labeling for metabolic studies. For example, neuroleptic agents like 2′Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromemethylphenyl)-piperidino]butyrophenone have been labeled with carbon-14 at the carbonyl position for use in metabolic studies, showcasing the compound's utility in tracing and understanding metabolic pathways (Nakatsuka et al., 1979).

Cascade Cyclization for Piperidine Derivatives

This compound has also been involved in cascade cyclization processes. The aza-Cope/aza-Prins cyclization of homoallylamines to give substituted piperidines demonstrates its utility in synthesizing complex organic structures (Nallasivam & Fernandes, 2015).

Selective Fluorination for Optically Active Derivatives

Selective fluorination of related compounds like (1R,3S)-(+)-camphoric acid with sulphur tetrafluoride has been studied. This process yields fluorinated optically active derivatives of 1,2,2-trimethylcyclopentane, indicating the compound's relevance in the synthesis of optically active materials (Dmowski & Kozłowski, 1997).

Structural and Spectroscopic Studies

Structural and spectroscopic studies, such as those on complexes of protonated nipecotic acids with squaric acid, help in understanding the molecular geometry, bonding, and electronic structure of such compounds (Bartoszak-Adamska et al., 2014).

Thermal Degradation Studies

Investigations into the thermal degradation of derivatives like 1-deoxy-1-piperidino-d-fructose provide insights into the stability and decomposition pathways of these compounds under various conditions (Mills et al., 1970).

Properties

IUPAC Name

1,2,2-trimethyl-3-(piperidine-1-carbonyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2)11(7-8-15(14,3)13(18)19)12(17)16-9-5-4-6-10-16/h11H,4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIADNPDPQSZWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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